molecular formula C12H22N2O3 B575698 tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate CAS No. 178311-47-2

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate

Cat. No.: B575698
CAS No.: 178311-47-2
M. Wt: 242.319
InChI Key: INNSLFVFDMOBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₂H₂₂N₂O₃
Molecular Weight: 242.319 g/mol
CAS Number: 1257293-73-4
Key Features:

  • Contains a four-membered azetidine ring fused with a (3S)-3-hydroxypyrrolidine moiety.
  • The tert-butyl carbamate group enhances stability and modulates solubility.
  • Classified under Protein Degrader Building Blocks, suggesting utility in proteolysis-targeting chimeras (PROTACs) or molecular glues .
  • Storage at room temperature, with 97% purity (Aladdin Scientific) .

Properties

IUPAC Name

tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNSLFVFDMOBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737380
Record name tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-47-2
Record name tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions to form various esters or amides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an amine .

Scientific Research Applications

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the pyrrolidine ring can form hydrogen bonds with active sites, while the azetidine ring may interact with hydrophobic pockets . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its azetidine core, hydroxypyrrolidine substituent, and tert-butyl carbamate. Below is a comparative analysis with analogs:

Table 1: Structural Comparison of Azetidine and Pyrrolidine Derivatives
Compound Name Substituents Core Ring Molecular Formula CAS Number Key Features
Target Compound 3-[(3S)-3-hydroxypyrrolidin-1-yl] Azetidine C₁₂H₂₂N₂O₃ 1257293-73-4 Hydroxyl group for H-bonding; Protein Degrader applications
tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate 3-(aminomethyl), 3-fluoro Azetidine C₉H₁₅FN₂O₂ 1083181-23-0 Fluoro and aminomethyl groups enhance metabolic stability and lipophilicity
tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate 3-(2-oxoethyl) Azetidine C₁₀H₁₇NO₃ 152537-04-7 Ketone group for reactivity in conjugations
tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate 3-amino-pyridyl Pyrrolidine C₁₅H₂₂N₄O₂ - Aromatic pyridyl group for π-π interactions; 5-membered ring reduces strain
tert-butyl (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 3-hydroxy, 2-hydroxymethyl Pyrrolidine C₁₀H₁₉NO₄ 156129-72-5 Dual hydroxyl groups increase hydrophilicity

Impact of Substituents on Properties

  • Hydroxyl Group (Target Compound) : Enhances hydrogen-bonding capacity, critical for target engagement in protein degradation .
  • Fluorine (e.g., PBN20120081) : Increases lipophilicity (logP) and metabolic stability, common in CNS-targeting drugs .
  • Aminomethyl (PBN20120081): Provides a site for bioconjugation or salt formation, improving solubility in acidic environments .
Table 2: Functional Group Effects
Functional Group Example Compound Key Impact
Hydroxyl Target Compound H-bond donor/acceptor; increased polarity
Fluoro PBN20120081 Enhanced metabolic stability; lipophilicity
Ketone CAS 152537-04-7 Electrophilic site for nucleophilic additions
Amino-pyridyl π-π stacking; improved binding affinity

Ring Size and Conformational Effects

  • Azetidine (4-membered) : Higher ring strain increases reactivity but may limit conformational flexibility compared to pyrrolidine (5-membered) .
  • Pyrrolidine Derivatives : Reduced strain improves thermodynamic stability, favoring prolonged in vivo half-life in some cases .

Biological Activity

Tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate, with the CAS number 1257293-73-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.319 g/mol
  • Purity : ≥97%
  • Storage : Room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. The compound exhibits properties that may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease.

Inhibition of Amyloid-Beta Aggregation

In vitro studies have indicated that this compound can significantly inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The mechanism involves the reduction of oxidative stress and inflammatory responses in neuronal cells exposed to amyloid-beta.

Neuroprotective Effects

A study conducted on astrocytes treated with amyloid-beta revealed that this compound increased cell viability by approximately 20% compared to controls treated only with amyloid-beta. This suggests a protective effect against neurotoxicity induced by amyloid-beta aggregates .

Cytokine Modulation

The compound has shown potential in modulating cytokine production, specifically reducing levels of tumor necrosis factor-alpha (TNF-α) in astrocytes exposed to amyloid-beta. This reduction is crucial as elevated TNF-α levels are associated with neuroinflammation and neuronal damage .

Case Studies and Research Findings

StudyFindings
In Vitro Study on Astrocytes Increased cell viability by 20% when co-treated with amyloid-betaSuggests protective effects against neurotoxicity
Cytokine Analysis Reduced TNF-α levels in treated astrocytesIndicates potential anti-inflammatory properties
Aggregation Inhibition Significant inhibition of amyloid-beta aggregation observedMay contribute to therapeutic strategies for Alzheimer's disease

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.